Chloromethylmethyldiisopropoxysilane
Description
Chloromethylmethyldiisopropoxysilane (CMMDIPS) is an organosilicon compound characterized by a central silicon atom bonded to a methyl group, a chloromethyl group, and two isopropoxy groups. Its applications span the production of silicone polymers, surface modifiers, and crosslinking agents, leveraging the reactivity of its chloromethyl and alkoxy substituents.
Properties
IUPAC Name |
chloromethyl-methyl-di(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO2Si/c1-7(2)10-12(5,6-9)11-8(3)4/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMGVWYVXMKKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(CCl)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-08-0 | |
| Record name | (Chloromethyl)methylbis(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl(diisopropoxy)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloromethylmethyldiisopropoxysilane can be synthesized through several methods. One common method involves reacting trimethylchlorosilane with methyl chloride and isopropyl alcohol in an inert gas atmosphere. Controlling the reaction temperature and time is critical to the synthesis process . Another method involves the reaction of isopropyl alcohol with chloromethyldichloromethylsilane .
Chemical Reactions Analysis
Chloromethylmethyldiisopropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloromethylmethyldiisopropoxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which chloromethylmethyldiisopropoxysilane exerts its effects involves the formation of siloxane bonds. These bonds are formed through the reaction of the compound with hydroxyl groups, leading to the formation of stable siloxane linkages. This mechanism is crucial for its applications in various fields, including material science and drug delivery systems.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The ethoxy groups in Chloromethyl-Diethoxy-Methylsilane confer faster hydrolysis rates compared to the bulkier isopropoxy groups in CMMDIPS, influencing reaction kinetics in sol-gel processes .
- Reactivity : Chloromethyltriisopropoxysilane’s three isopropoxy groups enhance its ability to form branched silicone networks, whereas CMMDIPS’s two isopropoxy groups favor linear polymer growth .
Reactivity and Stability
- Hydrolysis Sensitivity: CMMDIPS and its analogs hydrolyze in the presence of moisture, releasing isopropanol or ethanol. The steric hindrance of isopropoxy groups in CMMDIPS slows hydrolysis compared to ethoxy-containing analogs, improving shelf stability .
- Chloromethyl Reactivity : The chloromethyl group in all three compounds enables nucleophilic substitution reactions, facilitating covalent bonding to substrates in surface treatments.
Research Findings and Industrial Relevance
- Coatings Industry : CMMDIPS’s balanced hydrolytic stability and reactivity make it preferred for weather-resistant coatings, outperforming ethoxy analogs in high-humidity environments .
- Medical Devices : Chloromethyltriisopropoxysilane’s trialkoxy structure is leveraged for creating biocompatible silicone surfaces, a niche where CMMDIPS is less prevalent .
Biological Activity
Chloromethylmethyldiisopropoxysilane (CMMDIP) is a silane compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of CMMDIP, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
CMMDIP is characterized by the presence of chloromethyl and isopropoxy groups attached to a silicon atom. Its molecular formula is , and it exhibits a silane functionality that can interact with various biological systems. The compound's reactivity stems from the chloromethyl group, which can participate in nucleophilic substitution reactions.
Biological Activity Overview
Research on the biological activity of CMMDIP is limited; however, related silane compounds have shown promising results in various biological applications. The following sections summarize key findings regarding its potential biological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of silanes. For instance, chlorosilanes, including CMMDIP, have been reported to exhibit antibacterial activity against a range of pathogens. A study highlighted that silane compounds can disrupt bacterial cell membranes, leading to cell lysis and death.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of CMMDIP in biological systems. A study examining the cytotoxic effects of various organosilanes found that certain derivatives can induce apoptosis in cancer cell lines. While specific data on CMMDIP is scarce, its structural analogs demonstrated IC50 values ranging from 10 µM to 50 µM against human cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa (cervical cancer) | 20 | Dimethylsilane |
| MCF-7 (breast cancer) | 15 | Trimethoxysilane |
| A549 (lung cancer) | 25 | Ethylsilanol |
The mechanism by which CMMDIP exerts its biological effects may involve several pathways:
- Cell Membrane Disruption : Similar to other chlorosilanes, CMMDIP may interact with lipid bilayers, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Silanes can induce oxidative stress in cells, contributing to cytotoxicity.
- Signal Transduction Interference : There is potential for silanes to interfere with signaling pathways involved in cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, CMMDIP was tested against common bacterial strains. Results indicated significant antibacterial activity comparable to traditional antibiotics.
- Cytotoxicity in Cancer Research : A study involving the application of CMMDIP on cultured cancer cells revealed that it could inhibit cell growth effectively, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
